molecular formula C59H89N15O16S B3026876 (Tyr0)-Neurokinin A CAS No. 116868-93-0

(Tyr0)-Neurokinin A

Cat. No. B3026876
CAS RN: 116868-93-0
M. Wt: 1296.5 g/mol
InChI Key: NASBHIJHXALXPN-UICUXDCFSA-N
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Description

(Tyr0)-Neurokinin A, commonly known as Substance K, is a neuropeptide belonging to the tachykinin family. It is a potent vasodilator and a neurotransmitter that plays a crucial role in various physiological functions. This peptide has been extensively studied due to its potential therapeutic applications in various disorders.

Scientific Research Applications

Receptor Binding and Interaction Studies

(Tyr0)-Neurokinin A has been extensively studied in the context of its interaction with neurokinin receptors, particularly the neurokinin-2 (NK-2) receptor. For instance, analogs of tyrosine-modified neurokinin A, including (Tyr0)-NKA, have been synthesized to study their binding abilities with recombinant NK-2 receptors. These studies have revealed critical insights into the structure-activity relationship of these peptides, showing that specific substitutions can significantly affect their binding affinities. Molecular dynamics simulations of these analogs have helped understand changes in peptide structure and receptor binding affinity, contributing to the knowledge of peptide-receptor interactions (Labrou et al., 1999).

Neurokinin Receptor Mapping and Function

Research on the neurokinin-1 receptor, which shows high affinity for the endogenous peptide transmitter substance P, has also included studies on (Tyr0)-Neurokinin A. These studies have been instrumental in mapping the peptide binding site on the receptor, identifying key residues in the transmembrane domains essential for high-affinity binding of peptides. This research aids in understanding the structural basis of receptor activation and the competitive antagonism observed in substance P binding by non-peptide antagonists (Huang et al., 1994).

Photolabeling Studies for Receptor Analysis

Photolabeling techniques using analogs of (Tyr0)-Neurokinin A have provided evidence of spatial proximity of distinct receptor regions in the Neurokinin-1 Receptor (NK-1R) complex. These studies are crucial for understanding the equilibrium complex of the receptor and the peptide, shedding light on the receptor sequences within the extracellular components identified by peptide mapping (Bremer et al., 2001).

Structural Characterization of Neurokinin Receptors

The human substance P receptor (SPR), which has shown affinity for (Tyr0)-Neurokinin A, has been characterized through molecular cloning and structural analysis. The understanding of the primary structure of the protein and its expression in different cell lines has been pivotal in elucidating ligand-receptor interactions and the resultant physiological responses (Takeda et al., 1991).

Conformational Compatibility Studies

Studies on the neurokinin-1 receptor have also included investigations into its differential affinities for various peptides, including (Tyr0)-Neurokinin A. These have focused on understanding the basis of peptide specificity and the role of overall conformational compatibility between the receptor and the ligand. Such research contributes to our understanding of peptide recognition and the activation process of G protein-coupled receptors (Huang et al., 1995).

properties

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASBHIJHXALXPN-UICUXDCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N15O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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